molecular formula C16H12O8 B576444 Annulatin CAS No. 1486-67-5

Annulatin

Cat. No. B576444
CAS RN: 1486-67-5
M. Wt: 332.264
InChI Key: XWTLYULBWZQAAZ-UHFFFAOYSA-N
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Description

Annulatin is an O-methylated flavonol found in the roots of Pteroxygonum giraldii . It’s also known as Myricetin 3-Methylether .


Synthesis Analysis

The synthesis of Annulatin could potentially involve the Robinson Annulation, a chemical reaction used for ring formation. It combines two reactions: the Michael Addition and the Aldol Condensation .


Molecular Structure Analysis

Annulatin has a chemical formula of C16H12O8 and a molar mass of 332.264 g·mol −1 . Its systematic IUPAC name is 5,7-Dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one .


Chemical Reactions Analysis

The Robinson Annulation is a key reaction involved in the formation of six-membered rings in polycyclic compounds like Annulatin . It begins with a Michael reaction, followed by an intramolecular aldol condensation .


Physical And Chemical Properties Analysis

Annulatin has a density of 1.807 g/mL . More detailed physical and chemical properties are not specified in the available resources.

Scientific Research Applications

  • Synthesis of Annulatin : Annulatin, a naturally occurring partial methyl ether of myricetin, has been synthesized through a series of reactions starting from 2,4,6-trihydroxy-ω-methoxyacetophenone. This synthesis pathway is crucial for facilitating further research and potential applications of Annulatin in various fields (Sarma, Srimannarayana, & Subba Rao, 1974).

  • Biotechnological Applications : Annulatin's potential in biotechnology is indirectly supported by research on related enzymes such as cellulases and hemicellulases. These enzymes are used in numerous industries, such as food, animal feed, textile, and paper, suggesting a wide scope for the application of similar compounds like Annulatin (Bhat, 2000).

  • Pharmacological Research : Annulatin may have implications in drug discovery and development, as indicated by the broader research trends in this area. The exploration of new chemical spaces, like those offered by compounds such as Annulatin, is critical for identifying novel therapeutic targets (Dandapani & Marcaurelle, 2010).

  • Artificial Neural Networks in Research : The utilization of artificial neural networks (ANNs) in scientific research, including the analysis and interpretation of complex compounds, can be relevant for studying Annulatin. ANNs have been used in various domains such as biomarker discovery and classification of cancers, indicating their potential in the exploration of Annulatin's properties and applications (Zafeiris, Rutella, & Ball, 2018).

  • Herbal Medicine and Pharmacology : Research on Calendula officinalis, which contains compounds like chlorogenic acid, caffeic acid, and rutin, can be extrapolated to understand the potential applications of Annulatin in herbal medicine and pharmacology. This includes its use in quality control and the evaluation of phytochemical variability in herbal extracts (Agatonovic-Kustrin & Loescher, 2013).

properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O8/c1-23-16-14(22)12-8(18)4-7(17)5-11(12)24-15(16)6-2-9(19)13(21)10(20)3-6/h2-5,17-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTLYULBWZQAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658069
Record name Annulatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Annulatin

CAS RN

1486-67-5
Record name Annulatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annulatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annulatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANNULATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49FR3626E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
126
Citations
C Alberto-Silva, FC Vieira Portaro, RT Kodama… - Toxins, 2021 - mdpi.com
… Annulatin displayed no antimicrobial activities against all the microbes tested in this study, … lower pI of annulatin displayed no antimicrobial activity. The hydrophobicity of annulatin (0.69) …
Number of citations: 3 www.mdpi.com
PN Sarma, G Srimannarayana… - Proceedings of the Indian …, 1974 - Springer
The synthesis of combretol, annulatin, and europetin—naturally occurring partial methyl ethers of myricetin—is described. Condensation of 2, 4, 6-trihydroxy-ω-methoxyacetophenone …
Number of citations: 4 link.springer.com
BL Li, ZJ Yang, LL Jiang, XQ Zhang… - Bulletin of the Korean …, 2009 - koreascience.kr
Two new flavone glycosides, giraldiin A and B, together with three known compounds, annulatin, myricetin 3-O-$\alpha $-L-rhamnopyranoside and gallic acid, were isolated from the …
Number of citations: 8 koreascience.kr
JB Harborne - Phytochemistry, 1967 - Elsevier
… The main leaf flavonoids were 3-O-methyl ethers of quercetin and myricetin; the latter is a new pigment, annulatin. The absence of plumbagin and 5-O-methylated flavonols from this …
Number of citations: 049 www.sciencedirect.com
HM Hurst, JB Harborne - Phytochemistry, 1967 - Elsevier
… Similarly, annulatin gives phloroglucinol and 3,4,5_trihydroxyphenylpropionic acid, a clear … Full details of the identification of europetin and annulatin, both isolated from plants of the …
Number of citations: 35 www.sciencedirect.com
V Seidel, F Bailleul, PG Waterman - Phytochemistry, 2000 - Elsevier
… thwaitesii led only to the isolation of the known flavonoids myricetin 4′-O-methyl ether-3-O-α-l-rhamnopyranoside (mearnsitrin) and myricetin-3-O-methyl ether (annulatin), together …
Number of citations: 41 www.sciencedirect.com
X Cao, Y WU, L Xue - Chinese Traditional Patent Medicine, 2018 - pesquisa.bvsalud.org
AIM To study the chemical constituents of Fallopia multiflora (Thunb.) Harald. var. cillinerve (Nakai) AJ Li. METHODS The 95% ethanol extract of the roots from F. multiflora was isolated …
Number of citations: 1 pesquisa.bvsalud.org
G Agnieszka, D Mariola, P Anna, K Piotr… - Industrial Crops and …, 2018 - Elsevier
The rosebay willowherb (Chamaenerion angustifolium (L.) Scop. syn. Epilobium angustifolium L.) from Onagraceae family is a valuable medicinal plant. The aim of our research was to …
Number of citations: 30 www.sciencedirect.com
H Yu, B Duan, Q Wang, L Feng, L Gu… - Chemistry of Natural …, 2022 - Springer
… of these compounds were elucidated by comparison of their spectral data with the reported data in the literature and their physicochemical properties, and were identified as annulatin 3…
Number of citations: 0 link.springer.com
XP Cheng, S Chen, D Tian, L Ren, F Dou… - Zhong yao cai …, 2010 - europepmc.org
Results Ten compounds were isolated and identified as beta-sitosterol (I), beta-sitosterol glucoside (II), 4', 5, 5', 7-tetrahydroxy-3'-methoxy-3'-O-alpha-L-arabinopyranosyl flavone (III), …
Number of citations: 1 europepmc.org

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